molecular formula C15H21N3O5S2 B2995391 1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide CAS No. 1428373-59-4

1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide

Cat. No.: B2995391
CAS No.: 1428373-59-4
M. Wt: 387.47
InChI Key: XCDBJRKECQAYMJ-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H21N3O5S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S2/c16-24(20,21)13-3-1-11(2-4-13)7-8-17-15(19)12-9-18(10-12)25(22,23)14-5-6-14/h1-4,12,14H,5-10H2,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBJRKECQAYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique azetidine ring structure, which is significant for its biological activity. The presence of the cyclopropylsulfonyl and sulfamoyl groups contributes to its pharmacological properties. Understanding the relationship between its structure and activity is crucial for further development.

Biological Activity

1. Mechanism of Action

Research indicates that compounds similar to 1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide may interact with various biological targets, including receptors involved in metabolic pathways. For instance, studies on cyclopropyl-containing compounds have shown their potential as cannabinoid receptor antagonists, which may influence appetite regulation and lipid metabolism .

2. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific cellular targets. Preliminary studies suggest that it may inhibit certain enzymatic pathways associated with inflammation and cancer progression. For example, azetidine derivatives have been noted for their ability to modulate the activity of cyclooxygenase enzymes, which play a role in inflammatory responses.

3. In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Reports indicate promising results in models of metabolic syndrome, where similar compounds have shown efficacy in reducing serum lipid levels and improving insulin sensitivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide. Key findings include:

  • Substituent Effects : Variations in substituents on the azetidine ring significantly affect binding affinity and biological activity. The presence of electron-withdrawing groups enhances receptor binding.
  • Cyclopropyl Group : The cyclopropyl moiety has been linked to increased potency in receptor interactions, likely due to its unique steric and electronic properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CB1 Receptor BindingK(i) < 5 nM
Anti-inflammatory EffectsReduced COX enzyme activity
Lipid MetabolismDecreased serum lipid levels

Case Studies

Case Study 1: Cannabinoid Receptor Antagonism
A study investigated a series of cyclopropyl-containing azetidines for their ability to bind to CB1 receptors. The results indicated that specific modifications led to enhanced antagonistic properties, suggesting a pathway for developing weight management therapies.

Case Study 2: Metabolic Syndrome
In a model of metabolic syndrome, administration of related azetidine compounds resulted in significant improvements in metabolic markers, highlighting the potential for this class of compounds in treating obesity-related conditions.

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